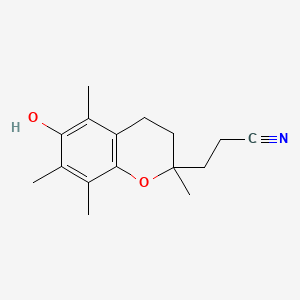
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile is a chemical compound known for its antioxidant properties. It is a derivative of vitamin E and is often used in various scientific research applications due to its ability to scavenge free radicals and protect cells from oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.
Conversion to Intermediate: This compound is then converted to an intermediate through a series of reactions involving nitrile formation.
Final Product: The intermediate is further reacted under specific conditions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in controlled environments.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. It also modulates the activity of certain enzymes involved in oxidative stress pathways, providing a protective effect against oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid: Another derivative of vitamin E with similar antioxidant properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in various oxidation reactions.
Ascorbic Acid (Vitamin C): A well-known antioxidant used in various applications.
Uniqueness
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile is unique due to its specific structure, which provides a balance between hydrophilic and lipophilic properties. This allows it to interact with both aqueous and lipid environments, making it versatile in various applications. Its ability to scavenge a wide range of free radicals and its stability under different conditions further enhance its utility in scientific research and industrial applications .
Propriétés
Numéro CAS |
114010-97-8 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.349 |
Nom IUPAC |
3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-10-11(2)15-13(12(3)14(10)18)6-8-16(4,19-15)7-5-9-17/h18H,5-8H2,1-4H3 |
Clé InChI |
YBRKMFFHXSYDJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCC(OC2=C1C)(C)CCC#N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


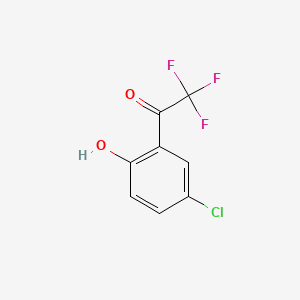
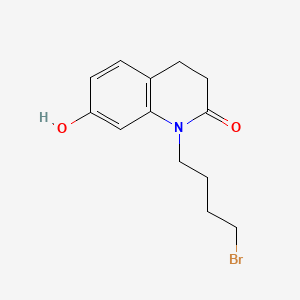


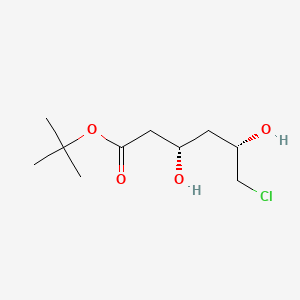

![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)

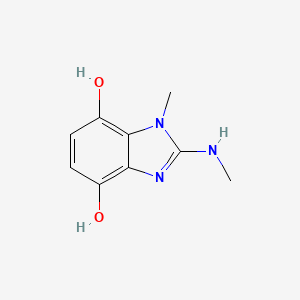


![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
